N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group. The structure is further modified by a sulfamoyl-linked ethyl chain and a terminal acetamide moiety attached to a phenyl ring. Thiazolo-triazole hybrids are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-14(28)24-16-5-7-18(8-6-16)34(29,30)23-11-10-17-13-33-22-25-21(26-27(17)22)15-4-9-19(31-2)20(12-15)32-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFYSYNIAHBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Attachment of the 3,4-Dimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the thiazolo[3,2-b][1,2,4]triazole core reacts with a 3,4-dimethoxyphenyl halide in the presence of a base.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with a sulfonamide derivative, typically under basic conditions.
Final Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, modifications in the structure of triazole derivatives have been linked to enhanced antibacterial activity (MIC values ranging from 0.5 to 1 μM), comparable to traditional antibiotics like gentamicin and ciprofloxacin .
Anticancer Properties
The unique structural features of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide suggest potential anticancer activity. The thiazole and triazole moieties are known to interfere with cancer cell proliferation pathways. Recent studies have focused on the synthesis of related compounds that demonstrate selective toxicity towards cancer cells while sparing healthy cells .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been evaluated for a range of pharmacological activities:
- Antifungal : Exhibiting efficacy against various fungal pathogens.
- Antiviral : Potential applications in treating viral infections.
- Anti-inflammatory : Demonstrating effects in reducing inflammation in various models.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through several methodologies that allow for variations in yield and purity. SAR studies indicate that specific modifications in the substituents can significantly enhance biological activity. For instance:
- Compounds with electron-withdrawing groups on the phenyl ring showed improved antibacterial properties.
- Structural modifications have been linked to increased selectivity against cancer cell lines.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-1H-pyrazole | Pyrazole ring with fluorine substitution | Anticancer |
| 1H-Imidazo[4,5-c]pyridine | Imidazole fused with pyridine | Antibacterial |
| 1H-Benzimidazole | Benzene fused with imidazole | Antifungal |
These comparisons illustrate the diverse applications of compounds within the same structural family as this compound.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Thiazolo-Triazole Hybrids
- AP-PROTAC-1 (): Contains a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core and a diazenylbenzyl acetamide group. Unlike the target compound, it includes a pyridazinone moiety, which may enhance proteolysis-targeting chimera (PROTAC) activity .
- 763107-11-5 (): Features a bromophenyl-triazole-thioacetamide structure. The absence of a thiazolo-triazole core reduces structural overlap but highlights the role of halogenated aryl groups in modulating solubility and binding affinity .
Sulfonamide and Thioacetamide Derivatives
- Compound 3 (): A sulfamethoxazole derivative with a thiadiazin ring.
- Compounds 5–10 (): Quinazolinone-thioacetamides with sulfamoylphenyl substituents. These exhibit high yields (68–91%) and melting points (>250°C for most), suggesting robust crystallinity. The thioether linkage differs from the target’s sulfamoyl group, which may influence redox sensitivity .
Triazole-Acetamide Click Chemistry Products
- Compound 11g (): Synthesized via Cu-catalyzed azide-alkyne cycloaddition, this nitroquinoxaline-triazole-acetamide hybrid demonstrates the utility of click chemistry for introducing aromatic diversity. However, electron-withdrawing nitro groups may reduce bioavailability compared to the target’s methoxy substituents .
Biological Activity
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a sulfamoyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 452.5 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 894021-60-4 |
Biological Activities
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit the proliferation of melanoma and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation. This is particularly relevant for conditions such as arthritis and chronic inflammatory diseases .
- Antimicrobial Effects : Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has indicated that these compounds can inhibit bacterial growth at low concentrations (MIC values ranging from 0.125 to 8 μg/mL) .
- Analgesic Activity : Some studies suggest that these compounds may possess analgesic properties, potentially offering new avenues for pain management without the side effects associated with traditional analgesics.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism and inflammatory processes.
- Receptor Modulation : It could also interact with specific receptors that mediate pain and inflammation responses.
Case Studies
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical applications:
- Antitumor Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated the antitumor effects of a series of triazole derivatives including this compound). Results indicated significant cytotoxicity against colon cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce markers of inflammation in animal models of arthritis. The study suggested a potential role for these compounds in developing new anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
